Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, a carboxamide group, and a thiophene ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. These groups are likely to influence the compound’s physical and chemical properties, as well as its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of polar functional groups can influence a compound’s solubility in water or other solvents. The compound’s melting and boiling points, density, and other physical properties can also be influenced by its molecular structure .Scientific Research Applications
Bromination and Diazo-Coupling of Pyridinethiones
This study focuses on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their valuable biological activities. The research demonstrates the utility of microwave-assisted reaction conditions to achieve higher yields in shorter times compared to conventional methods. The process begins with the preparation of various thioxo-dihydropyridine derivatives, including those related to the compound of interest through bromination and diazo-coupling reactions (Youssef, Azab, & Youssef, 2012).
Synthesis and Properties of Methyl Dihydropyridine Carboxylates
Another study explores the Michael reaction to produce methyl dihydropyridine carboxylates, showing the compound's role in forming structurally diverse molecules with various biological activities. The research outlines the chemical transformations leading to different derivatives, highlighting the compound's versatility in synthesis (Krauze, Sturms, Popelis, Sīle, & Duburs, 2005).
Diversity-Oriented Synthesis of Carboxamides
This study demonstrates a diversity-oriented synthesis approach to generate a library of 1,6-dihydropyridine-3-carboxamides, indicating the compound's potential in generating a wide array of molecules for biological screening. The research emphasizes the efficient and versatile synthesis strategies that can be applied to develop novel compounds (Baškovč et al., 2012).
Reactions of Chromone-Carboxamides with Cyanothioacetamide
Investigating the reactions between chromone-carboxamides and cyanothioacetamide, this study illustrates the synthesis of novel thioxo-dihydropyridine derivatives. The research showcases the compound's application in creating molecules with potential for further biological evaluation (Kornev, Tishin, & Sosnovskikh, 2019).
Fluorescent Sensors for Metal Ions
In a study focusing on the development of fluorescent sensors, derivatives of the compound were used to create highly sensitive and selective optical signaling materials for detecting Cu^2+ and Hg^2+ ions in aqueous solutions. This application demonstrates the compound's versatility in contributing to environmental and analytical chemistry (Wang, Zhao, Guo, Pei, & Zhang, 2014).
Mechanism of Action
Target of Action
The primary target of Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is AP-1-mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections.
Mode of Action
This compound acts by blocking the AP-1-mediated luciferase activity . By inhibiting this activity, it interferes with the transcriptional activity of AP-1, thereby modulating the expression of genes regulated by this transcription factor.
Result of Action
By blocking AP-1-mediated luciferase activity, this compound can potentially modulate the expression of a variety of genes regulated by AP-1. This can result in changes in cellular functions and processes, such as inflammation and cell proliferation . .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential use in chemical synthesis or materials science .
Properties
IUPAC Name |
methyl 3-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-20-14(22)6-5-13(19-20)21-8-3-4-11(10-21)16(23)18-12-7-9-26-15(12)17(24)25-2/h5-7,9,11H,3-4,8,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLFUHSXBHXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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